4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride
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Overview
Description
4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C₇H₇ClO₄S₂ and a molecular weight of 254.71 g/mol It is characterized by the presence of a thiophene ring substituted with a sulfonyl chloride group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride typically involves the reaction of thiophene derivatives with sulfonyl chloride reagents under controlled conditions. One common method includes the use of thiophene-2-sulfonyl chloride as a starting material, which is then reacted with 1,3-dioxolane in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiophene ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities and therapeutic effects .
Comparison with Similar Compounds
Thiophene-2-sulfonyl chloride: Similar in structure but lacks the dioxolane ring.
4-(1,3-Dioxolan-2-yl)benzene-1-sulfonyl chloride: Similar in structure but has a benzene ring instead of a thiophene ring.
Uniqueness: 4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride is unique due to the combination of the thiophene ring and the dioxolane ring, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c8-14(9,10)6-3-5(4-13-6)7-11-1-2-12-7/h3-4,7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCASEXZCCNGPLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CSC(=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287341-78-8 |
Source
|
Record name | 4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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